2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Description
Properties
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQTYYXTRWBZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotation and Coupling
- Reagents : 3-Trifluoromethylaniline, sodium nitrite, hydrochloric acid, isopropenyl acetate.
- Catalysts : Cuprous chloride (0.015 moles per 0.602 moles aniline).
- Conditions :
- Diazotation at 5–10°C in aqueous HCl.
- Coupling at 40–60°C in a methanol-water solvent system.
- Reaction time: 2–3 hours.
- Yield : 41.9–59.1% after purification via bisulfite complex formation or vacuum distillation.
Ketone Reduction
The resulting ketone is reduced to 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
$$
\text{2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{this compound}
$$
- Solvent : Methanol or tetrahydrofuran (THF).
- Temperature : 0–25°C.
- Yield : 85–92%.
Grignard Reagent-Based Synthesis
Adapted from a method for 2-methyl-1-phenyl-1-propanol, this approach uses a trifluoromethyl-substituted aryl Grignard reagent:
Reaction Scheme
- Grignard Formation :
$$
\text{4-Chlorobenzotrifluoride} + \text{Mg} \xrightarrow{\text{THF}} \text{4-Trifluoromethylphenylmagnesium chloride}
$$ - Nucleophilic Addition :
$$
\text{4-Trifluoromethylphenylmagnesium chloride} + \text{Isobutyraldehyde} \rightarrow \text{this compound}
$$
Optimized Conditions
- Additives : Zinc-sodium alloy (0.5–1.0 wt%) to enhance reactivity.
- Solvent : Tetrahydrofuran (THF) at reflux (65–70°C).
- Yield : 88–92% after hydrolysis and vacuum distillation.
Catalytic Hydrogenation of α,β-Unsaturated Ketones
A scalable route involves hydrogenating 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one precursors using palladium-based catalysts:
Procedure
- Catalyst : 5% Pd/C (0.5–1.0 mol%).
- Conditions :
- H₂ pressure: 3–5 bar.
- Solvent: Ethanol or ethyl acetate.
- Temperature: 25–50°C.
- Yield : 90–95% with >99% purity.
Comparative Analysis of Synthetic Methods
Critical Considerations in Process Optimization
Solvent Selection
Catalyst Efficiency
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Corresponding ketone
Reduction: Corresponding alkane
Substitution: Corresponding chloride
Scientific Research Applications
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to fluorinated alcohols and derivatives with analogous substituents (Table 1). Key differences include:
- Substituent position and type : Variations in fluorine atoms, alkyl chains, and aromatic groups.
- Functional groups : Alcohols vs. ketones or amines.
Table 1: Comparative Data for 2-Methyl-1-[4-(Trifluoromethyl)phenyl]propan-1-ol and Analogues
Key Research Findings
A. Physicochemical Properties
- Acidity: The -CF₃ group increases acidity compared to non-fluorinated analogues. For example, (R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol has a predicted pKa of ~14 , while 1-(4-methylphenyl)-1-propanol (non-fluorinated) likely has a higher pKa due to the electron-donating methyl group .
- Boiling Point: Fluorination elevates boiling points. The (R)-isomer of a related compound has a predicted boiling point of 234.8 ± 35.0 °C , significantly higher than non-fluorinated alcohols like 1-(4-methylphenyl)-1-propanol.
C. Lipophilicity and Bioavailability
- The -CF₃ group in this compound enhances membrane permeability compared to shorter-chain analogues like 2-(4-(trifluoromethyl)phenyl)ethanol . However, perfluorinated derivatives (e.g., 2,2,3,3,3-pentafluoro-1-[4-(trifluoromethyl)phenyl]propan-1-ol, UC415) show even greater metabolic stability .
Biological Activity
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol, with the molecular formula CHFO, is an organic compound that has garnered interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring and a propanol chain. The presence of fluorine enhances its lipophilicity, allowing better penetration through biological membranes, which is crucial for its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various microbial strains, including:
- Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
- Fungi : Shows potential against Candida species, which are known to cause nosocomial infections .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 µg/mL |
| Enterococcus faecalis | 1.0 µg/mL |
| Candida albicans | 0.0833 µmol/mL |
Anticancer Properties
In addition to its antimicrobial effects, the compound has been studied for its anticancer potential. It has shown effectiveness in inhibiting the growth of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of this compound on human monocytic leukemia cells (THP-1). The results indicated an IC value ranging from 1.4 to >10 µM, suggesting that increased lipophilicity correlates with enhanced anticancer activity .
The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors:
- Enzyme Modulation : The trifluoromethyl group enhances the compound's affinity for enzyme binding sites, potentially altering metabolic pathways.
- Receptor Interaction : Its lipophilicity allows it to effectively bind to membrane receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
Research Findings
Several studies have highlighted the compound's potential applications in drug development:
- Medicinal Chemistry Applications : It serves as a building block in synthesizing more complex molecules with therapeutic potential.
- Pharmaceutical Development : Investigated as a pharmaceutical intermediate due to its unique properties and biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol, and how can reaction conditions be fine-tuned for improved yield?
- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Catalytic hydrogenation with palladium or nickel catalysts may also be effective. Reaction optimization should focus on solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C for borohydride; reflux for LiAlH₄), and stoichiometry. Monitoring via TLC or GC-MS ensures intermediate control. For scale-up, consider safety protocols for exothermic reactions .
Q. How can enantiomeric purity of this compound be achieved, given its chiral center?
- Methodological Answer : Enantioselective synthesis can employ chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution using lipases. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by crystallization can separate enantiomers. Purity validation requires chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Evidence from structurally similar alcohols highlights the use of (R)- and (S)-configurations resolved via these methods .
Q. What analytical techniques are most reliable for assessing the purity of this compound, especially in the presence of trifluoromethyl-related byproducts?
- Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) to identify structural impurities and LC-MS for trace analysis. Fluorine-specific detection (e.g., ¹⁹F NMR at 470 MHz) is critical for identifying trifluoromethyl degradation products. Quantitative purity assessment via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm is recommended. Reference standards for known impurities (e.g., unreacted ketone) should be synthesized and characterized .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s stability under acidic or oxidative conditions, and what experimental setups can quantify degradation pathways?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances stability against oxidation but may increase susceptibility to acid-catalyzed elimination. Accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring can track degradation. For mechanistic insights, use deuterated solvents (DCl in D₂O) to study protonation sites via ¹H NMR. Computational modeling (DFT) predicts bond dissociation energies and degradation intermediates .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Replicate experiments using rigorously purified samples (recrystallization from ethanol/water). Differential Scanning Calorimetry (DSC) identifies polymorphs, while Karl Fischer titration quantifies water content. Solubility studies should standardize solvents (e.g., DMSO for assays) and temperature (25°C ± 0.1). Meta-analysis of literature data using platforms like Reaxys or SciFinder clarifies outliers .
Q. How can reaction mechanisms for acid-catalyzed dehydration of this alcohol be elucidated, particularly regarding regioselectivity?
- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) using deuterated acids (D₂SO₄) and GC-MS analysis of alkene products. Computational tools (Gaussian or ORCA) model transition states to predict major vs. minor alkenes. Control experiments with varying acid strengths (H₂SO₄ vs. p-TsOH) and temperatures reveal rate dependencies. Isotopic labeling (e.g., ¹⁸O in hydroxyl group) tracks oxygen participation .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural similarity to bioactive alcohols?
- Methodological Answer : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms via fluorogenic substrates) or receptor binding (GPCRs using radioligand displacement assays). Cytotoxicity assays (MTT or LDH release) in cell lines (HEK-293, HepG2) assess therapeutic potential. Metabolite profiling via hepatocyte incubation and LC-HRMS identifies Phase I/II metabolites. Structural analogs with fluorophenyl groups have shown promise in targeting neurological pathways .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
